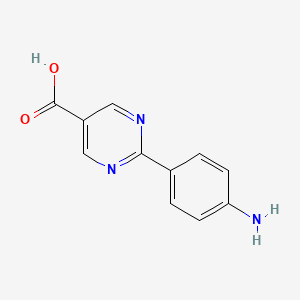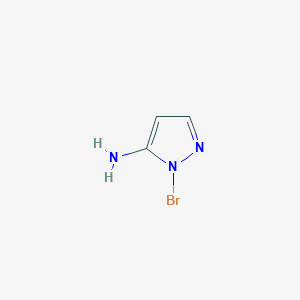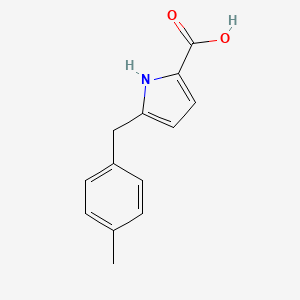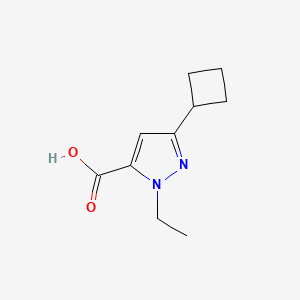
2-(4-Aminophenyl)pyrimidine-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-氨基苯基)嘧啶-5-羧酸是一种杂环芳香族化合物,其特征在于嘧啶环在 2 位被氨基苯基取代,在 5 位被羧酸取代。
准备方法
合成路线和反应条件
2-(4-氨基苯基)嘧啶-5-羧酸的合成通常包括以下步骤:
嘧啶环的形成: 嘧啶环可以通过涉及适当前体(如脒和 β-二羰基化合物)的环化反应合成。
氨基苯基的引入: 氨基苯基可以通过亲核芳香族取代反应引入,其中适当的氨基苯基卤化物与嘧啶环反应。
羧化: 羧酸基可以通过羧化反应引入,例如嘧啶衍生物在碱性条件下与二氧化碳的反应。
工业生产方法
2-(4-氨基苯基)嘧啶-5-羧酸的工业生产可能涉及上述合成路线的优化版本,重点关注可扩展性、成本效益和环境考虑因素。催化剂和溶剂的选择旨在最大限度地提高产量并最大限度地减少废物。
化学反应分析
反应类型
2-(4-氨基苯基)嘧啶-5-羧酸会发生各种化学反应,包括:
氧化: 氨基可以被氧化以形成硝基衍生物。
还原: 羧酸基可以被还原以形成醇衍生物。
取代: 氨基可以参与取代反应以形成各种衍生物。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾 (KMnO₄) 和过氧化氢 (H₂O₂)。
还原: 使用诸如氢化锂铝 (LiAlH₄) 和硼氢化钠 (NaBH₄) 等还原剂。
取代: 在适当条件下使用卤化物和亲核试剂等试剂来实现取代。
主要产物
氧化: 该化合物的硝基衍生物。
还原: 该化合物的醇衍生物。
取代: 根据所用试剂的不同,各种取代衍生物。
科学研究应用
2-(4-氨基苯基)嘧啶-5-羧酸在科学研究中具有广泛的应用:
化学: 用作合成更复杂杂环化合物的基础结构。
生物学: 研究其作为具有抗菌和抗癌特性的生物活性分子的潜力。
医学: 被探索为开发新药的潜在药物中间体。
工业: 用于开发具有特定性能的先进材料。
作用机制
2-(4-氨基苯基)嘧啶-5-羧酸的作用机制涉及其与特定分子靶标和途径的相互作用:
分子靶标: 该化合物可能与酶、受体和其他蛋白质相互作用,导致其活性的调节。
涉及的途径: 该化合物可能影响各种生化途径,包括参与细胞信号传导、代谢和基因表达的途径。
相似化合物的比较
类似化合物
- 2-(4-甲基苯基)嘧啶-5-羧酸
- 2-(4-氯苯基)嘧啶-5-羧酸
- 2-(4-硝基苯基)嘧啶-5-羧酸
独特性
2-(4-氨基苯基)嘧啶-5-羧酸的独特性在于氨基的存在,氨基赋予了特定的化学反应性和生物活性。这使其与可能具有不同取代基的其他类似化合物区别开来,从而导致它们的性质和应用有所不同。
属性
分子式 |
C11H9N3O2 |
|---|---|
分子量 |
215.21 g/mol |
IUPAC 名称 |
2-(4-aminophenyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H9N3O2/c12-9-3-1-7(2-4-9)10-13-5-8(6-14-10)11(15)16/h1-6H,12H2,(H,15,16) |
InChI 键 |
ABKFNRSPSJHUNG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=NC=C(C=N2)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzyl 2-(3-(aminomethyl)phenyl)-4-oxo-3,4,5,6-tetrahydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate](/img/structure/B11786749.png)




![6-Chloro-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11786772.png)
![2-(3-Bromophenyl)-5-((2,6-dimethylpiperidin-1-yl)methyl)benzo[d]oxazole](/img/structure/B11786776.png)
![2,3-Dichloropyrido[2,3-d]pyridazin-5(6H)-one](/img/structure/B11786782.png)





